1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
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Formation of the Piperazine Core:
- The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.
- Reaction conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
-
Allylation:
- The next step involves the allylation of the piperazine derivative. This is achieved by reacting 4-(4-methoxyphenyl)piperazine with allyl bromide.
- Reaction conditions: The reaction is typically conducted in an organic solvent like dichloromethane with a base such as potassium carbonate.
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Hydroxylation:
- The final step involves the hydroxylation of the allylated product to introduce the hydroxyl group at the propan-2-ol position.
- Reaction conditions: This step can be performed using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to remove the allyloxy group or to convert the piperazine ring into a more saturated form.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors in the brain.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychological disorders, such as anxiety and depression.
Industry: May be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound is known to bind to serotonin and dopamine receptors in the brain, which are involved in mood regulation and cognitive functions.
Pathways Involved: By modulating the activity of these receptors, the compound can influence neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects in conditions like anxiety and depression.
Comparison with Similar Compounds
1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can be compared with other piperazine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the allyloxy group and the specific substitution pattern on the piperazine ring make this compound unique. This structural uniqueness can lead to distinct pharmacological properties and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-16(20)13-18-8-10-19(11-9-18)15-4-6-17(21-2)7-5-15;;/h3-7,16,20H,1,8-14H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSWVKLMGESGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC=C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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